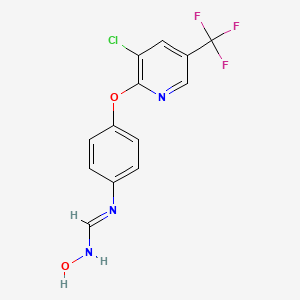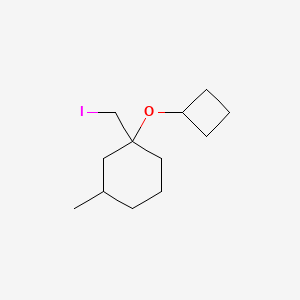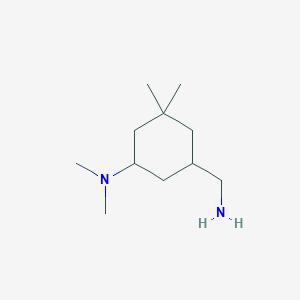
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring.
Métodos De Preparación
The synthesis of N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide involves several steps. One common method includes the reaction of a trifluoromethyl pyridine derivative with a chlorinated phenyl compound. The reaction conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents like ethanol or acetonitrile. .
Aplicaciones Científicas De Investigación
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in pest control
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The pathways involved can vary depending on the application, but generally, the compound’s unique structure allows it to interact effectively with its targets .
Comparación Con Compuestos Similares
Compared to other similar compounds, N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide stands out due to its trifluoromethyl group, which imparts unique chemical properties. Similar compounds include:
- N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methylamino-4-(3-chloro-5-(trifluoromethyl)pyridyloxy)phenylformamide
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior .
Propiedades
Fórmula molecular |
C13H9ClF3N3O2 |
|---|---|
Peso molecular |
331.68 g/mol |
Nombre IUPAC |
N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxymethanimidamide |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-11-5-8(13(15,16)17)6-18-12(11)22-10-3-1-9(2-4-10)19-7-20-21/h1-7,21H,(H,19,20) |
Clave InChI |
COARODGFUNVPTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CNO)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)

![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)

![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)



![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)


